molecular formula C8H9N3O B1279528 Benzene, 1-(azidomethyl)-2-methoxy- CAS No. 300823-47-6

Benzene, 1-(azidomethyl)-2-methoxy-

Cat. No. B1279528
M. Wt: 163.18 g/mol
InChI Key: MQRIYFPVICULQP-UHFFFAOYSA-N
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Description

The compound of interest, "Benzene, 1-(azidomethyl)-2-methoxy-", is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy groups and their synthesis, properties, and molecular structures. For instance, the synthesis of photoluminescent phenylene vinylene oligomers with methoxy groups is described, which could provide insights into the reactivity of methoxy-substituted benzene derivatives . Additionally, the total synthesis of a naturally occurring compound with a methoxymethyl group is reported, which might offer relevant information on the synthetic strategies that could be applied to similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds and could potentially be adapted for the synthesis of "Benzene, 1-(azidomethyl)-2-methoxy-" . Another paper describes a five-step synthesis of a complex natural product starting from a methoxymethyl-substituted aryl methyl ether, which could be relevant for the synthesis of azidomethyl-substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of a benzene solvate with a methoxyphenyl group has been determined by X-ray diffractometric methods, providing detailed information on the solid-state structure of such compounds . This could be useful for understanding the molecular structure of "Benzene, 1-(azidomethyl)-2-methoxy-" as the presence of a methoxy group can influence the overall geometry and electronic distribution in the molecule.

Chemical Reactions Analysis

While the specific chemical reactions of "Benzene, 1-(azidomethyl)-2-methoxy-" are not discussed, the papers do provide examples of chemical transformations involving methoxy and methoxymethyl groups. For instance, the regioselective O-demethylation of aryl methyl ethers is reported, which could be relevant for reactions where the methoxy group of the compound is modified .

Physical and Chemical Properties Analysis

The physical properties such as the dihedral angle between the benzene ring and the methoxymethyl side chain, as well as the deviations of certain atoms from the plane of the ring, are reported for a compound with a methoxy group . These properties are important for understanding the behavior of "Benzene, 1-(azidomethyl)-2-methoxy-" in different environments and could influence its reactivity and interactions with other molecules. The photoluminescent properties of related compounds are also discussed, which might suggest potential applications for the compound of interest in optical materials .

Scientific Research Applications

1. Polymerization Initiator

Benzene derivatives, such as 1,4-Bis(1-methoxy-1-methylethyl)benzene, are studied for their role as initiators in cationic polymerizations. This research explores complex formation with BCl3 and suggests mechanisms for ion formation (Dittmer, Pask, & Nuyken, 1992).

2. Molecular Structure and Conformation

Studies on methoxy-substituted benzene compounds focus on understanding their molecular structure and conformational properties. For instance, research into nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds, involving methoxy-substituted benzene, reveals insights into molecular arrangements and steric interactions (Kou et al., 2010).

3. Chemical Bonding and Reactivity

The effects of σ(C-Se)-π hyperconjugation in methoxy-substituted benzene compounds, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene, are investigated to understand the impact on structural parameters and chemical reactivity (White & Blanc, 2014).

4. Kinetics of Liquid-Phase Oxidation

Research into the kinetics of liquid-phase oxidation of methoxy-(1-methylethyl)benzenes to hydroperoxides contributes to a broader understanding of oxidation processes in similar benzene compounds (Zawadiak, Jakubowski, & Stec, 2005).

5. Luminescence Properties

Investigations into impurities in the synthesis of methoxy-substituted benzene monomers, such as poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], focus on their influence on luminescence properties, highlighting potential applications in optoelectronics (Lin, Fan, & Chow, 2006).

6. Photochemical Reactions

Studies on the photochemical reactions involving hydroxy- and methoxy-substituted o-quinone methides provide insights into their reactivity and potential applications in synthetic chemistry (Arumugam & Popik, 2010).

7. Crystal Structure Analysis

The crystal structure of compounds like 5-hydroxymethyl-2-methoxyphenol is studied to understand the molecular geometry and intermolecular interactions in methoxy-substituted benzene compounds (Hassan et al., 2015).

8. Antiproliferative Activities

Research into heterocyclic systems derived from methoxy-substituted benzene, such as eugenol derivatives, explores their antiproliferative activity against various cancer cell lines, offering potential therapeutic applications (Taia et al., 2020).

Safety And Hazards

Benzyl azide is a flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool. In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Azide-modified nucleosides, such as Benzyl azide, have become essential tools for the labeling and functionalization of nucleic acids in vitro as well as in cells. They have allowed investigation into the mechanism and cellular function of numerous RNA molecules .

properties

IUPAC Name

1-(azidomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIYFPVICULQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460437
Record name Benzene, 1-(azidomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(azidomethyl)-2-methoxy-

CAS RN

300823-47-6
Record name Benzene, 1-(azidomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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